N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide
Description
Molecular Formula: C₁₇H₂₅BN₂O₃
IUPAC Name: N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide .
This compound features a pyrrolidine-1-carboxamide group attached to a phenyl ring substituted with a pinacol boronic ester. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for biaryl bond formation . Its applications span pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity under mild conditions.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-9-14(10-8-13)19-15(21)20-11-5-6-12-20/h7-10H,5-6,11-12H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWNYUFLSXVMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657181 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-95-6 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Boronic Ester Intermediate
The core of the compound involves a boronate ester, specifically the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring. The synthesis of this boronic ester typically follows a borylation reaction of an aryl halide or aryl precursor.
- Preparation of the aryl precursor: Usually, an aryl halide (e.g., aryl bromide or iodide) is used as the starting material.
- Borylation reaction: The aryl halide undergoes a palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2) in the presence of a suitable catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Reaction conditions: Typically conducted in an inert atmosphere (nitrogen or argon) with a base such as potassium acetate or potassium tert-butoxide, at elevated temperatures (80–120°C).
A study indicates that the palladium-catalyzed borylation of aryl halides with B2pin2 is highly efficient, giving yields often exceeding 80%. The reaction is regioselective and compatible with various functional groups, making it suitable for synthesizing the tetramethyl-dioxaborolane group attached to phenyl rings.
Data Table 1: Typical Borylation Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate or tert-butoxide |
| Solvent | Dioxane, THF, or toluene |
| Temperature | 80–120°C |
| Reaction time | 12–24 hours |
Activation of the Aromatic Precursor
The aromatic ring bearing the boronate ester is typically activated via electrophilic substitution or cross-coupling reactions to introduce the phenyl substituent linked to the pyrrolidine-1-carboxamide moiety.
- Preparation of the phenyl precursor: The phenyl ring bearing the boronate ester may be synthesized via Suzuki-Miyaura coupling, where a halogenated phenyl derivative reacts with an organoboron reagent.
- Activation of the aromatic ring: For subsequent coupling, the phenyl boronate ester can be converted into a reactive intermediate, such as a boronic acid or boronate ester activated with a suitable leaving group (e.g., triflate).
The Suzuki coupling is a robust method to attach the phenyl group to various heterocycles or amines. The process involves palladium catalysis with bases like potassium carbonate in solvents such as toluene/water or dioxane/water mixtures.
Data Table 2: Suzuki Coupling Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Organoboron reagent | Boronic acid or ester |
| Aryl halide precursor | Aryl bromide or iodide |
| Base | Potassium carbonate or sodium tert-butoxide |
| Solvent | Toluene, dioxane, or THF |
| Temperature | 80–100°C |
| Reaction time | 12–24 hours |
Formation of the Amide Bond
The final step involves coupling the phenyl-boronate intermediate with pyrrolidine-1-carboxylic acid derivatives:
- Activation of the carboxylic acid: Using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), or DCC (dicyclohexylcarbodiimide).
- Amide bond formation: The activated acid reacts with pyrrolidine-1-amine or its derivatives to form the carboxamide linkage.
Amide coupling reactions are well-established, with high yields achieved under mild conditions. The use of EDCI/HOBt or DCC in solvents like DMF or dichloromethane is common, providing efficient and clean conversions.
Data Table 3: Amide Coupling Conditions
| Parameter | Typical Value |
|---|---|
| Reagents | EDCI, HOBt or DCC |
| Solvent | DMF, DCM |
| Temperature | Room temperature to 40°C |
| Reaction time | 2–12 hours |
| Yield | Typically >80% |
Summary of the Overall Synthetic Route
Notes and Considerations
- Purity and Crystallization: Post-reaction purification often involves column chromatography or recrystallization, with solvents like acetonitrile or tert-amyl alcohol to achieve high purity (>99%).
- Reaction Optimization: Reaction parameters such as temperature, solvent, catalyst loading, and reagent equivalents are optimized based on substrate reactivity.
- Handling Sensitive Intermediates: Boronate esters and activated intermediates require inert atmospheres and anhydrous conditions to prevent hydrolysis or side reactions.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through the formation of boronic esters, which can interact with various biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids like serine or cysteine, affecting enzyme activity.
Molecular Targets and Pathways Involved:
Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.
Pathways: The compound may affect metabolic pathways involving these enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide
- Molecular Formula : C₁₇H₂₄BClN₂O₃
- Molecular Weight : 350.6 .
- Key Difference: A chlorine atom at the 2-position of the phenyl ring introduces steric hindrance and electronic effects. This modification could enhance selectivity in cross-coupling or alter solubility .
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
- Molecular Formula: C₁₃H₁₉BNO₄S
- Key Difference : Replacement of pyrrolidine carboxamide with a methanesulfonamide group. Sulfonamides are strong electron-withdrawing groups, which may stabilize the boronate but reduce reactivity in coupling. This derivative could serve as a protease inhibitor precursor due to sulfonamide’s prevalence in medicinal chemistry .
Heterocyclic Replacements of the Phenyl Ring
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
- Molecular Formula : C₁₃H₁₉BN₂O₃
- Molecular Weight : 262.11 .
- Key Difference : The phenyl ring is replaced with a pyridine heterocycle. Pyridine’s nitrogen atom enhances polarity and hydrogen-bonding capacity, improving aqueous solubility. However, the electron-deficient nature of pyridine may alter cross-coupling efficiency compared to phenyl-based analogs .
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide
Multi-Boronate Systems
N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide
Structural and Spectroscopic Comparisons
A study comparing vibrational properties of boronate-containing compounds (e.g., 2-((4-boronate-phenoxy)methyl)benzonitrile) revealed that substituents like nitrile or bromine significantly alter IR and Raman spectra. For example, electron-withdrawing groups shift C-B stretching frequencies, providing a diagnostic tool for structural analysis .
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a phenyl group substituted with a dioxaborolane moiety. Its molecular formula is , and it exhibits properties characteristic of boron-containing compounds.
Synthesis
The synthesis typically involves the reaction of pyrrolidine derivatives with boronic acid pinacol esters. The process can be optimized for yield and purity through various organic synthesis techniques.
1. Antioxidant Activity
Antioxidant activity is a significant aspect of this compound's biological profile. In vitro studies have shown that compounds with similar structures exhibit notable antioxidant properties. For example, derivatives with hydroxyl groups demonstrated IC50 values in the range of 10-20 µg/mL against DPPH radicals, indicating strong free radical scavenging ability .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Tyrosinase Inhibition: Tyrosinase plays a critical role in melanin production. Compounds similar to this compound have shown IC50 values ranging from 15 to 30 µM against tyrosinase, suggesting moderate inhibitory potential .
- α-Glucosidase Inhibition: This enzyme is crucial in carbohydrate metabolism. Some derivatives have demonstrated IC50 values as low as 12 µM against α-glucosidase, indicating potential for managing blood glucose levels .
The biological activities of this compound can be attributed to the following mechanisms:
- Radical Scavenging: The presence of hydroxyl and methoxy groups enhances the electron-donating capacity of the molecule, allowing it to neutralize free radicals effectively.
- Metal Ion Chelation: The dioxaborolane moiety may interact with metal ions in enzyme active sites, inhibiting their function.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antioxidant Studies: A study on thiazolidine derivatives indicated that modifications at specific positions significantly enhanced antioxidant activity compared to standard controls like ascorbic acid .
- Tyrosinase Inhibition Research: Research demonstrated that compounds with specific functional groups exhibited enhanced tyrosinase inhibition compared to known inhibitors like kojic acid .
- Diabetes Management Potential: In vivo studies on similar boron-containing compounds suggested their role in reducing postprandial glucose levels through α-glucosidase inhibition .
Summary Table of Biological Activities
Q & A
Q. Key Analytical Methods :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., δ ~1.3 ppm for pinacol methyl groups in -NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₇BN₂O₃: 350.2) .
- HPLC : Assesses purity (>95% by reverse-phase chromatography) .
Q. Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | Boronic ester coupling | 65-75% |
| 2 | EDC, HOBt, DCM, RT | Amide bond formation | 80-85% |
| 3 | Silica gel chromatography (EtOAc/Hexane) | Purification | 90% purity |
Basic: How is the compound’s purity and structural integrity validated in academic research?
Answer:
Purity and structure are confirmed via:
- Multi-nuclear NMR : -NMR confirms boronic ester integrity (δ ~30 ppm for dioxaborolane) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., non-coplanarity of pyrrolidine and aryl rings) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 65.1%, H: 7.7%, N: 8.0%) .
Q. Table 2: Analytical Data Comparison
| Parameter | Observed Value | Theoretical Value |
|---|---|---|
| -NMR (δ, ppm) | 1.32 (s, 12H, pinacol CH₃) | 1.3-1.4 |
| MS (m/z) | 350.2 [M+H]⁺ | 350.2 |
| Melting Point | 152-154°C | N/A |
Advanced: How do substituents on the aryl ring influence reactivity in cross-coupling reactions?
Answer:
Substituents modulate electronic and steric effects:
Q. Case Study :
- Chloro-substituted analog (CAS 2246877-79-0): 85% yield in coupling vs. methoxy-substituted analog : 60% yield under identical conditions .
Advanced: What computational approaches predict the compound’s reactivity in novel reactions?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for boronic ester cross-coupling .
- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways for amide bond formation .
- Machine Learning : Trains on experimental data (e.g., solvent effects, catalyst turnover) to optimize conditions .
Q. Table 3: Computational vs. Experimental Yields
| Reaction | Predicted Yield (DFT) | Observed Yield |
|---|---|---|
| Suzuki-Miyaura | 78% | 72% |
| Buchwald-Hartwig | 65% | 58% |
Advanced: How can conflicting biological activity data for structural analogs be resolved?
Answer:
- Target-Specific Assays : Compare inhibition constants (Kᵢ) for enzymes (e.g., α-glucosidase vs. acetylcholinesterase) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to explain divergent activities (e.g., fluorophenyl vs. trifluoromethyl analogs) .
- Meta-Analysis : Aggregate data from analogs (e.g., IC₅₀ ranges for urea derivatives) to identify SAR trends .
Q. Example :
- N-(2,3,4-Trifluorophenyl) analog : IC₅₀ = 12 µM (α-glucosidase) vs. N-(4-hydroxyphenyl) analog : IC₅₀ = 45 µM .
Basic: What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use anhydrous DCM or THF for reactions .
- Stability : Store at -20°C under argon; hydrolyzes in humid environments (t₁/₂ = 48 hrs at 25°C, 60% RH) .
Advanced: How can derivatives be designed to enhance pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute dioxaborolane with benzoxaborole to improve metabolic stability .
- Prodrug Strategies : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- LogP Optimization : Add polar groups (e.g., -OH, -SO₃H) to reduce hydrophobicity (measured via shake-flask method) .
Q. Table 4: Derivative Properties
| Derivative | LogP | Metabolic Stability (t₁/₂, liver microsomes) |
|---|---|---|
| Parent Compound | 3.2 | 15 min |
| Benzoxaborole analog | 2.8 | 45 min |
| Hydroxyl-substituted | 1.9 | >120 min |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
